Tert-butyl 4,7-dimethyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
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Overview
Description
Tert-butyl 4,7-dimethyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is a synthetic organic compound belonging to the naphthyridine family. Naphthyridines are heterocyclic compounds containing nitrogen atoms in their ring structure, which makes them interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4,7-dimethyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of tert-butyl and methyl groups: Alkylation reactions using tert-butyl halides and methylating agents.
Carboxylation: Introduction of the carboxylate group through esterification or carboxylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4,7-dimethyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of the naphthyridine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or other reactive sites.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield naphthyridine oxides, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for Tert-butyl 4,7-dimethyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate would depend on its specific application. In biological systems, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Naphthyridine derivatives: Compounds with similar core structures but different substituents.
Quinolines and isoquinolines: Structurally related heterocycles with potential overlapping applications.
Uniqueness
Tert-butyl 4,7-dimethyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is unique due to its specific substituents, which can confer distinct chemical and biological properties compared to other naphthyridine derivatives.
Properties
Molecular Formula |
C15H22N2O2 |
---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
tert-butyl 4,7-dimethyl-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-10-8-9-17(14(18)19-15(3,4)5)13-12(10)7-6-11(2)16-13/h6-7,10H,8-9H2,1-5H3 |
InChI Key |
WYQFYEWBJDOHFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(C2=C1C=CC(=N2)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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